DS-7423
説明
DS-7423 is a dual-targeting small-molecule inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), currently in Phase I clinical trials for solid tumors, including ovarian clear cell adenocarcinoma (OCCA) . It inhibits PI3Kα and mTOR with IC50 values of 15.6 nM and 34.9 nM, respectively, demonstrating potent anticancer activity in preclinical models . DS-7423 suppresses the PI3K/Akt/mTOR signaling pathway, a key driver of cell proliferation and survival in cancers with activating mutations in this pathway, such as PIK3CA mutations .
特性
IUPAC名 |
NONE |
|---|---|
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
DS7423; DS 7423; DS-7423 |
製品の起源 |
United States |
類似化合物との比較
Mechanism of Action :
- Dual Inhibition : Unlike single-target inhibitors, DS-7423 simultaneously blocks PI3K (class I isoforms) and mTOR (both mTORC1 and mTORC2), reducing compensatory signaling and enhancing antitumor effects .
- TP53-Dependent Apoptosis : DS-7423 induces apoptosis in TP53 wild-type cells by stabilizing TP53, increasing phosphorylation of TP53 at Ser46, and upregulating pro-apoptotic genes like PUMA and p53AIP1 .
- Cell Cycle Arrest : Reduces S-phase cell populations and increases sub-G1 cells, indicating apoptosis induction .
Clinical Findings :
- Phase I Trials: In 69 patients with advanced solid tumors, DS-7423 showed dose-dependent metabolic responses (partial metabolic response rates: 48.5% in Caucasians, 36.4% in Asians) via [<sup>18</sup>F]-FDG-PET imaging.
- Safety Profile: Common treatment-related adverse events (TRAEs) include hyperglycemia (onset within 4 hours post-dose) and liver toxicity (e.g., grade ≥3 ALT/AST elevations).
Table 1: Key Features of DS-7423 and Comparable PI3K/mTOR Inhibitors
Table 2: Preclinical Efficacy in Ovarian Cancer Models
Key Differentiators of DS-7423:
TP53 Dependency :
- DS-7423 induces apoptosis only in TP53 wild-type cells, whereas BEZ235 and rapamycin show TP53-independent effects .
- In TP53-mutated OCCA cells, DS-7423’s antiproliferative activity is reduced by >50% compared to TP53 wild-type cells .
Dual vs. Single Targeting :
- Unlike rapamycin (mTORC1-specific), DS-7423’s dual inhibition prevents feedback activation of PI3K/Akt, a common resistance mechanism .
Race-Neutral Pharmacokinetics :
- DS-7423 exhibits similar AUC, Cmax, and half-life in Asian and Caucasian patients, unlike some kinase inhibitors requiring dose adjustments .
Future Studies :
- Validate TP53 status as a predictive biomarker for DS-7423 response.
- Explore combinations with DNA-damaging agents to enhance apoptosis in TP53 wild-type tumors.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
